Dichloroacetyl isocyanate
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Overview
Description
Dichloroacetyl isocyanate is an organic compound with the molecular formula C3HCl2NO2. It is a derivative of isocyanate and is characterized by the presence of two chlorine atoms attached to the acetyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetyl isocyanate can be synthesized through the reaction of dichloroacetyl chloride with sodium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane or ether. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea . This method is preferred for its safety and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Dichloroacetyl isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form dichloroacetic acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Water: Hydrolysis reaction typically occurs at room temperature.
Amines: Aminolysis reactions are carried out in the presence of a base to neutralize the hydrochloric acid formed.
Alcohols: Alcoholysis reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products Formed
Hydrolysis: Dichloroacetic acid and carbon dioxide.
Aminolysis: Ureas.
Alcoholysis: Carbamates.
Scientific Research Applications
Dichloroacetyl isocyanate is used in various scientific research applications, including:
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and prodrugs.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloroacetyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The compound reacts with these nucleophiles to form stable products such as acids, ureas, and carbamates. The reactivity is attributed to the electrophilic nature of the carbonyl carbon in the isocyanate group, which facilitates nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetyl isocyanate: Similar in structure but with three chlorine atoms attached to the acetyl group.
Benzoyl isocyanate: Contains a benzoyl group instead of an acetyl group.
Phenylacetyl isocyanate: Contains a phenylacetyl group instead of an acetyl group.
Uniqueness
Dichloroacetyl isocyanate is unique due to its specific reactivity profile and the presence of two chlorine atoms, which influence its chemical behavior and applications. Its ability to form stable derivatives with various nucleophiles makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
6077-65-2 |
---|---|
Molecular Formula |
C3HCl2NO2 |
Molecular Weight |
153.95 g/mol |
IUPAC Name |
2,2-dichloroacetyl isocyanate |
InChI |
InChI=1S/C3HCl2NO2/c4-2(5)3(8)6-1-7/h2H |
InChI Key |
TVPVPCIFAVVLAU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)C(Cl)Cl)=O |
Origin of Product |
United States |
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